(3R,3AR,6aR)-hexahydrofuro[3,2-b]furan-3-ol
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Overview
Description
(3R,3AR,6aR)-hexahydrofuro[3,2-b]furan-3-ol is a chemical compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3R,3AR,6aR)-hexahydrofuro[3,2-b]furan-3-ol involves stereoselective methods to ensure the diastereomeric purity of the compound. One such method includes the use of a novel intermediate, (3aR,4S,6aS)-4-methoxy-tetrahydro-furo[3,4-b]furan-2-one, which undergoes crystallization and epimerization processes . The reaction conditions typically involve specific solvents and catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale synthesis using optimized reaction conditions and purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3R,3AR,6aR)-hexahydrofuro[3,2-b]furan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
(3R,3AR,6aR)-hexahydrofuro[3,2-b]furan-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of (3R,3AR,6aR)-hexahydrofuro[3,2-b]furan-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol
- (3aR,4S,6aS)-4-methoxy-tetrahydro-furo[3,4-b]furan-2-one
Uniqueness
(3R,3AR,6aR)-hexahydrofuro[3,2-b]furan-3-ol is unique due to its specific stereochemistry and the resulting chemical properties. Its diastereomeric purity and the ability to undergo various chemical reactions make it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
(3aR,6R,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-4-3-9-5-1-2-8-6(4)5/h4-7H,1-3H2/t4-,5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVWYDZEQJSKOY-HSUXUTPPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1OCC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1OC[C@H]2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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